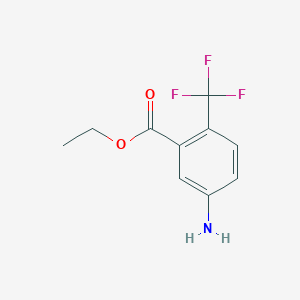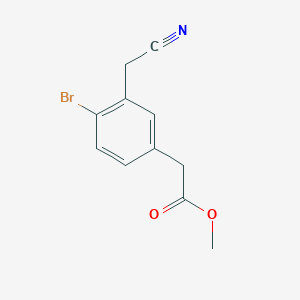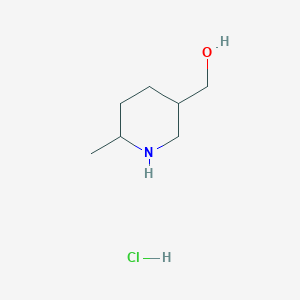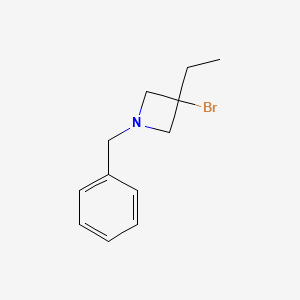
1-Benzyl-3-bromo-3-ethylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-bromo-3-ethylazetidine is a synthetic organic compound belonging to the azetidine class of heterocyclic amines. Azetidines are four-membered nitrogen-containing rings that exhibit significant strain due to their small ring size, making them highly reactive and valuable in various chemical applications . The presence of a benzyl group, a bromine atom, and an ethyl group on the azetidine ring further enhances its reactivity and potential for diverse chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromo-3-ethylazetidine can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods typically require specific reaction conditions, such as the use of solid supports like alumina and microwave irradiation to achieve efficient cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromo-3-ethylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The azetidine ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in acidic or basic aqueous solutions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent for azetidine rings.
Major Products Formed:
Substitution: Formation of azetidine derivatives with various functional groups.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
1-Benzyl-3-bromo-3-ethylazetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromo-3-ethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained azetidine ring, which can undergo ring-opening reactions to form reactive intermediates . These intermediates can interact with biological macromolecules, leading to various biological effects. The benzyl and ethyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
1-Benzyl-3-bromo-3-ethylazetidine can be compared with other azetidine derivatives, such as:
1-Benzyl-3-chloro-3-ethylazetidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-Benzyl-3-ethylazetidine: Lacks the halogen atom, resulting in reduced reactivity compared to the bromo and chloro derivatives.
1-Benzyl-3-bromoazetidine: Lacks the ethyl group, affecting its steric properties and reactivity.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-benzyl-3-bromo-3-ethylazetidine |
InChI |
InChI=1S/C12H16BrN/c1-2-12(13)9-14(10-12)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
IEECGLXIZJMCJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






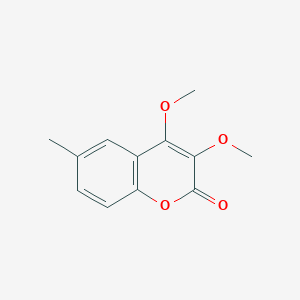



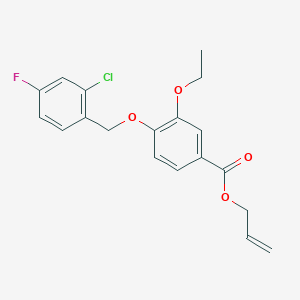
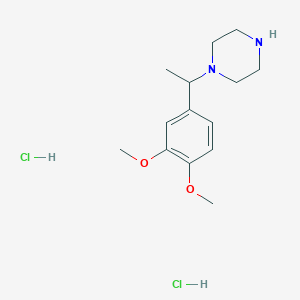
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)
